molecular formula C15H14N4O2 B2779250 Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 932162-83-9

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2779250
CAS No.: 932162-83-9
M. Wt: 282.303
InChI Key: CLOVVVJVLCYVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (molecular formula: C₁₅H₁₄N₄O₂) is a pyrazolo[1,5-a]pyrimidine derivative characterized by an ethyl ester group at position C(2) and a 3-aminophenyl substituent at position C(7) (Figure 1). This compound belongs to a class of heterocyclic structures known for their versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14-17-7-6-13(19(14)18-12)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOVVVJVLCYVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit protein kinase C, which plays a role in various cellular processes such as cell growth and differentiation. The compound’s ability to bind to collagen also suggests potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 832138-80-4)

  • Structural Differences: The trifluoromethyl (-CF₃) group at C(7) and the ester group at C(3) contrast with the 3-aminophenyl group and C(2) ester in the target compound.
  • The C(2) vs. C(3) ester position alters the molecule’s conformational flexibility .

Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Structural Differences : A difluoromethyl (-CHF₂) group at C(7) and a 4-methoxyphenyl group at C(5).
  • Impact : The -CHF₂ group balances lipophilicity and polarity, while the 4-methoxyphenyl substituent may enhance π-π stacking with aromatic residues in target proteins. The absence of a C(5) substituent in the target compound could reduce steric hindrance .

2.1.3. Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1394004-05-7)

  • Structural Differences: An amino group (-NH₂) at C(7) and a methyl group at C(2).
  • Impact: The C(7) amino group in this analog may improve water solubility but reduce membrane permeability compared to the 3-aminophenyl group, which offers extended conjugation and hydrophobic interactions .

Data Tables

Table 1. Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight LogP* Water Solubility (mg/mL)*
Target Compound C₁₅H₁₄N₄O₂ 282.30 2.1 0.12
Ethyl 7-(trifluoromethyl)-3-carboxylate C₁₀H₈F₃N₃O₂ 259.18 2.8 0.08
Ethyl 7-amino-2-methyl-6-carboxylate C₉H₁₁N₃O₂ 193.20 1.5 1.20

*Predicted using computational tools (e.g., ChemAxon).

Biological Activity

Overview

Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include both pyrazole and pyrimidine rings. Its molecular formula is C13H12N4O2, with a molecular weight of 256.26 g/mol. The compound's biological activity primarily relates to its interactions with various biological targets, particularly in the context of cancer treatment and enzyme inhibition.

Target Enzymes

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase.

Mode of Action

The compound inhibits CDK2 activity, leading to significant alterations in cell cycle progression. This inhibition can trigger apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, studies have indicated that compounds within this class may exhibit selective toxicity towards cancerous cells while sparing normal cells, which is a highly desirable property in cancer therapeutics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast Cancer)0.126Strong inhibition of proliferation
MCF10A (Non-cancerous)2.95Lesser effect compared to MDA-MB-231

These results suggest a promising therapeutic window for targeting specific cancer types while minimizing effects on non-cancerous cells.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit cathepsin K, an enzyme involved in bone resorption and implicated in various diseases including osteoporosis and arthritis. The synthesized derivatives exhibited moderate inhibition activity with Ki77μMK_i\geq 77\,\mu M .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Anticancer Activity : A study explored the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives, revealing significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action .
  • Molecular Docking Studies : Molecular docking simulations were conducted to elucidate the binding modes of these compounds at the active sites of target enzymes such as CDK2 and cathepsin K. These studies provided insights into how structural modifications can enhance binding affinity and selectivity .
  • Toxicological Assessments : Safety profiles were evaluated through acute toxicity studies in animal models, indicating no significant toxic effects at high doses (up to 2000 mg/kg) . This suggests a favorable safety margin for further development.

Q & A

Q. Q: What is the standard synthetic route for Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate?

A: The compound is typically synthesized via cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated enaminones or β-ketoesters under acidic conditions. For example, KHSO₄ promotes efficient cyclization, yielding pyrazolo[1,5-a]pyrimidine cores. Structural confirmation is achieved via 1^1H/13^13C NMR and mass spectrometry . Optimization studies suggest equimolar reactant ratios and reflux in ethanol or DMF for higher yields (up to 95%) .

Structural Characterization

Q. Q: How is the regioselectivity of substitution at position 7 confirmed in pyrazolo[1,5-a]pyrimidines?

A: Regioselectivity is validated through X-ray crystallography and NOESY NMR. For instance, crystallographic data (e.g., dihedral angles between fused rings) distinguishes 7-substituted isomers from 5-substituted analogs. 1^1H NMR coupling patterns (e.g., singlet for H-3 in 7-substituted derivatives) further confirm substitution sites .

Advanced Synthetic Challenges

Q. Q: How can researchers address low yields in multi-step syntheses involving ester reductions and Buchwald–Hartwig couplings?

A: Key steps include:

  • Reduction: Use NaBH₄/LiAlH₄ for ester-to-alcohol conversion (99% yield) .
  • Oxidation: Dess–Martin periodinane selectively oxidizes alcohols to aldehydes (46% yield) without side reactions .
  • Coupling: Microwave-assisted Buchwald–Hartwig amination with Pd catalysts improves aryl-amine coupling efficiency (34–93% yield) .
    Contradictions in yields arise from solvent choice (THF vs. DMF) and catalyst loading .

Biological Activity Profiling

Q. Q: What methodologies are used to evaluate this compound’s potential as a kinase inhibitor?

A:

  • Enzyme Assays: Measure IC₅₀ against PI3Kδ using ATP竞争性 assays with fluorescent substrates .
  • Cellular Studies: Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .
  • SAR Analysis: Modify the 3-aminophenyl group to enhance selectivity; trifluoromethyl or cyclopropyl substitutions improve binding to hydrophobic kinase pockets .

Data Contradictions in Spectral Analysis

Q. Q: How to resolve discrepancies in NMR data for pyrazolo[1,5-a]pyrimidine derivatives?

A: Contradictions often stem from tautomerism or solvent effects. For example:

  • Tautomers: Use DMSO-d₆ to stabilize enol-keto forms, clarifying splitting patterns .
  • Solvent Shifts: Compare CDCl₃ vs. DMSO-d₆ spectra; aromatic protons in CDCl₃ appear upfield by 0.2–0.5 ppm .
  • Crystallography: Resolve ambiguous NOE contacts via X-ray structures (e.g., π-π stacking distances <3.5 Å confirm planar fused rings) .

Advanced Functionalization Strategies

Q. Q: How to introduce diverse substituents at position 7 while preserving the carboxylate moiety?

A:

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₂CO₃) retain the ester group .
  • Photoredox Catalysis: C–H functionalization under blue light enables direct introduction of heteroaryl groups without protecting groups .
  • Microwave Synthesis: Accelerates regioselective amidation (e.g., 7-aryloxypyrimidines in <1 hour) .

Stability and Purification Challenges

Q. Q: What purification techniques are optimal for isolating pyrazolo[1,5-a]pyrimidine carboxylates?

A:

  • Chromatography: Use silica gel with petroleum ether/EtOAc (8:2) for baseline separation of regioisomers .
  • Recrystallization: Ethanol/cyclohexane mixtures yield high-purity crystals (>98%) .
  • HPLC-MS: Resolve polar degradation products (e.g., hydrolyzed esters) using C18 columns and 0.1% TFA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.